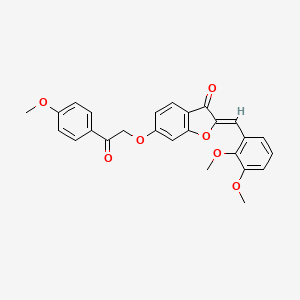
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound with a significant role in various scientific fields. This molecule's unique structure allows it to participate in diverse chemical reactions, making it a valuable subject in chemical research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. Key steps include the formation of the 1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl intermediates, followed by their condensation to form the final compound. The reactions usually require catalysts, controlled temperatures, and specific solvents to ensure optimal yields.
Industrial Production Methods: : While lab-scale synthesis is well-documented, scaling up for industrial production demands optimization. High-throughput methods, automated reactors, and continuous flow techniques are employed to enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide undergoes various reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Involving reducing agents like lithium aluminum hydride.
Substitution: Commonly with halogens or nucleophiles.
Common Reagents and Conditions: : Key reagents include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Temperature and pH control are crucial to direct the reactions towards the desired products.
Major Products Formed: : The reactions typically yield intermediate compounds or derivatives that retain the core structure. These products are essential for further applications or modifications in research and industry.
Applications De Recherche Scientifique
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide finds applications across various scientific disciplines:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its pharmacological properties and possible therapeutic uses.
Industry: : Utilized in the development of advanced materials and as a precursor in manufacturing processes.
Mécanisme D'action
The compound's mechanism of action depends on its interaction with specific molecular targets. It may inhibit enzyme activity, modulate receptor binding, or interfere with biological pathways. Detailed studies reveal its affinity for certain proteins and its impact on cellular functions, contributing to its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Compared to structurally similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide exhibits unique reactivity and functional properties. Similar compounds might include:
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide These analogs share core structural elements but differ in their side chains or substituent groups, influencing their chemical behavior and applications.
Conclusion
This compound is a multifaceted compound with considerable importance in scientific research and industry. Its versatile reactivity, potential biological activities, and unique properties make it a subject of ongoing study and application across multiple fields.
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHEJMXJXCHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)





![(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile](/img/structure/B2545944.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)
